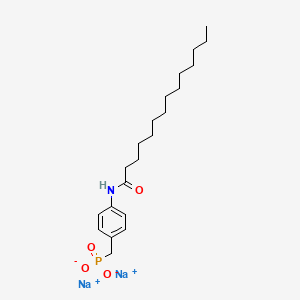

S32826 (sodium salt)

Overview

Description

S32826 is a potent inhibitor of autotaxin . Autotaxin is a newly discovered lyso-phospholipase D (lysoPLD). Autotaxin and lyso-phosphatidic acid (LPA) have been associated with early cancer progression and motility of cancer cells as well as with metastasis .

Synthesis Analysis

A systematic screening of several thousand compounds using a colorimetric assay and taking advantage of the phosphodiesterase activity of autotaxin that requires the enzymatic site than for LPA generation, led to the discovery of a potent nanomolar inhibitor, [4- (tetradecanoylamino)benzyl]phosphonic acid (S32826) .

Molecular Structure Analysis

The empirical formula of S32826 is C21H34NNa2O4P · xH2O . The molecular weight is 441.45 (anhydrous basis) .

Chemical Reactions Analysis

S32826 was found to be inhibitory toward the various autotaxin isoforms, using an assay measuring the [14C] lyso-phosphatidylcholine conversion into [14C]LPA .

Physical And Chemical Properties Analysis

S32826 is a white powder . It is soluble in water (≥10 mg/mL) . The storage temperature is -20°C .

Scientific Research Applications

Inhibitor of Autotaxin

S32826 is a potent inhibitor of autotaxin . Autotaxin is a newly discovered lyso-phospholipase D (lysoPLD). Because of its localization in adipose tissue, the enzyme might play an important role in diabetes and obesity .

Bioactive Lyso-Phosphatidic Acid (LPA) Formation

S32826 may be used to identify and characterize the lyso-phospholipase D (lysoPLD, ATX) involved in bioactive lyso-phosphatidic acid (LPA) formation . Autotaxin might be the only source of LPA .

Cancer Research

S32826 may be used to help determine the role of ATX in malignant cell processes such as tumorigenesis, invasion, and metastases . Autotaxin and lyso-phosphatidic acid (LPA) have been associated with early cancer progression and motility of cancer cells as well as with metastasis .

Cardia Bifida Research

S32826 may be used in research to help determine the role of ATX in cardia bifida .

Atherosclerosis Research

S32826 may be used in research to help determine the role of ATX in atherosclerosis .

Mechanism of Action

Target of Action

The primary target of S32826 (sodium salt) is Autotaxin (ATX) . Autotaxin is a newly discovered enzyme known as lyso-phospholipase D (lysoPLD) . This enzyme plays a crucial role in the formation of bioactive lyso-phosphatidic acid (LPA) .

Mode of Action

S32826 (sodium salt) acts as a potent inhibitor of Autotaxin . It interacts with Autotaxin, inhibiting its activity and thereby reducing the production of LPA .

Biochemical Pathways

The inhibition of Autotaxin by S32826 (sodium salt) affects the LPA signaling pathway . LPA is a bioactive lipid mediator that plays a role in various physiological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain . By inhibiting the production of LPA, S32826 (sodium salt) can influence these processes .

Result of Action

The inhibition of Autotaxin by S32826 (sodium salt) and the subsequent reduction in LPA production can have several effects at the molecular and cellular level. Autotaxin and LPA have been associated with early cancer progression, motility of cancer cells, and metastasis . Therefore, the action of S32826 (sodium salt) could potentially influence these processes .

Future Directions

properties

IUPAC Name |

disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRFALMFDGBLCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34NNa2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S32826 (sodium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1193460.png)

![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)